Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide
Description
Properties
CAS No. |
92688-78-3 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3λ6-thiatricyclo[5.2.2.02,6]undec-8-ene 3,3-dioxide |
InChI |
InChI=1S/C10H14O2S/c11-13(12)6-5-9-7-1-3-8(4-2-7)10(9)13/h1,3,7-10H,2,4-6H2 |
InChI Key |
DXVRXYKJPYFGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C3C2S(=O)(=O)CC3 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Hexahydrobenzo[c]thiophene
One of the primary synthetic routes to this compound is the oxidation of the corresponding hexahydrobenzo[c]thiophene precursor. This method involves:
- Starting from hexahydrobenzo[c]thiophene, which contains the bicyclic structure without the dioxide groups.
- Oxidizing the sulfur atom using strong oxidizing agents such as peracids (e.g., meta-chloroperbenzoic acid) or transition metal-based oxidants.
- Careful control of reaction parameters (temperature, solvent, oxidant concentration) is necessary to achieve selective oxidation to the sulfone (2,2-dioxide) without overoxidation or ring degradation.
- The reaction is typically monitored and confirmed by spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to ensure the integrity of the bicyclic structure and successful sulfone formation.
Acid-Catalyzed Cyclization of Myrcene Sulphone Derivatives (Sulpholene Route)
A more intricate and industrially relevant method involves the preparation of the compound through acid-catalyzed cyclization of sulphone intermediates derived from myrcene. This method is well-documented in patent literature and can be summarized as follows:
- Starting Material: 2,5-Dihydro-3-(4-methyl-3-pentenyl)thiophene 1,1-dioxide (also known as myrcene sulphone).
- Cyclization Conditions:
- The sulphone is subjected to strong acid catalysis, preferably with sulfuric acid, but other strong acids such as alkyl-, aryl-, or halogenosulphonic acids or perchloric acid may also be used.
- The acid may act both as reagent and solvent or be used with an inert solvent miscible with the acid and product (e.g., dichloromethane, acetic acid, ethyl acetate, nitromethane, nitrobenzene, or sulpholane).
- The molar ratio of acid to sulphone is typically between 0.1:1 to 0.5:1, adjusted based on acid strength.
- Reaction temperature is preferably maintained below 0 degrees Celsius, commonly between -10 to 0 degrees Celsius, to optimize yield and minimize side reactions.
- Reaction time varies but is controlled to ensure complete cyclization.
- Mechanism: The strong acid protonates the sulphone, facilitating intramolecular electrophilic addition and ring closure to form the bicyclic benzo[c]thiophene dioxide structure.
- Product Isolation: The reaction mixture is quenched in ice-water, and the product is isolated by extraction and purification, often by distillation or recrystallization.
- Yields: The process typically yields about 72% of the desired isomer, with minor amounts of other isomers.
This method is advantageous due to the availability of myrcene as a starting material and the mild reaction conditions that preserve the bicyclic framework.
Data Table: Summary of Preparation Methods
| Step/Method | Starting Material | Reagents/Conditions | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Oxidation of Hexahydrobenzo[c]thiophene | Hexahydrobenzo[c]thiophene | Peracids or transition metal oxidants | Ambient to mild heating | Not specified | Requires careful control to avoid overoxidation; characterized by NMR, MS |
| 2. Acid-Catalyzed Cyclization | Myrcene sulphone (2,5-dihydro-3-(4-methyl-3-pentenyl)thiophene 1,1-dioxide) | Strong acids (sulfuric acid preferred), inert solvents possible | -10 to 0 °C | ~72% (major isomer) | Acid acts as catalyst and/or solvent; reaction quenched in ice-water; minor isomers formed |
| 3. Preparation of Myrcene Sulphone | Myrcene | Sulfur dioxide, polymerization inhibitor | 60 to 100 °C | Not specified | Isomerization of sulphone isomers to α-sulphone by warming |
Chemical Reactions Analysis
Types of Reactions
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfur dioxide group.
Substitution: Various substitution reactions can occur at different positions on the benzo[c]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[c]thiophene ring.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of benzo[c]thiophene exhibit significant anticancer properties. For instance, compounds derived from this structure have shown effectiveness against several solid tumor cell lines such as KB (human oral carcinoma), Colo 205 (colorectal cancer), HeLa (cervical cancer), and Hepa-2 (liver cancer) . These findings suggest that benzo[c]thiophene derivatives could be developed into novel anticancer agents.
- Antimicrobial Properties
- Bioactivity and Drug Design
Material Science Applications
- Organic Electronics
- Polymer Chemistry
Case Studies
| Study | Findings | Application |
|---|---|---|
| Anticancer Activity Study | Demonstrated effectiveness against KB, Colo 205, HeLa, and Hepa-2 cell lines | Development of anticancer drugs |
| Antimicrobial Activity Assessment | Showed activity against multiple bacterial strains | Potential for new antibiotics |
| Material Science Investigation | Explored use in OLEDs and polymer synthesis | Advancements in organic electronics |
Mechanism of Action
The mechanism of action of Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide involves its interaction with specific molecular targets. The sulfur dioxide group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4,7-Epoxybenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide, (3aR,4S,7R,7aS)-rel-
- Molecular Formula : C₈H₁₀O₃S
- CAS Registry Number : 92688-77-2
- Molecular Weight : 186.228 g/mol
Structural Features :
The compound is a fully saturated bicyclic system with a fused benzene and thiophene ring. The sulfur atom in the thiophene moiety is oxidized to a sulfone group (2,2-dioxide), and the structure includes an epoxy bridge (4,7-epoxy) . The hexahydro designation indicates six hydrogen atoms added to the aromatic system, resulting in a partially hydrogenated framework .
Physicochemical Properties :
Key thermodynamic properties calculated via the Joback method include:
- ΔfG° (Gibbs free energy of formation): 171.50 kJ/mol
- ΔfH°gas (Enthalpy of formation): 21.71 kJ/mol
- Boiling point (Tboil): 455.72 K
- Melting point (Tfus): 289.45 K
Reactivity: The compound’s sulfone group and hydrogenated structure influence its stability and reactivity. Similar sulfone-containing derivatives are known to undergo cycloaddition reactions or serve as precursors for o-quinodimethane intermediates under pyrolysis .
Comparison with Structurally Similar Compounds
Benzo[b]thiophene, 2,3,3a,4,7,7a-hexahydro-1,1-dioxide
- Molecular Formula : C₈H₁₂O₂S
- CAS Number : 92688-79-4
- Key Differences :
- Ring Substitution : The sulfur atom is positioned in the benzo[b]thiophene system (vs. benzo[c] in the target compound), altering electronic distribution.
- Oxidation State : The sulfone group is at the 1,1-dioxide position (vs. 2,2-dioxide), affecting dipole moments and solubility.
- Hydrogenation : Both compounds are hexahydro, but the benzo[b] derivative lacks the epoxy bridge present in the target compound .
Benzo[c]thiophene,1,3-dihydro-, 2,2-dioxide
- Molecular Formula : C₈H₈O₂S
- CAS Number : 2471-91-2
- Key Differences: Hydrogenation: Only two hydrogen atoms are added (dihydro vs. hexahydro), retaining partial aromaticity. Physical Properties: Higher density (1.344 g/cm³) and boiling point (388.6°C) compared to the hexahydro derivative due to reduced saturation . Reactivity: The dihydro derivative is more prone to pyrolysis, generating reactive intermediates like o-quinodimethane .
1,3,4,5,6,7-Hexahydro-2-benzothiophene 2,2-dioxide
Comparative Data Table
Biological Activity
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide (commonly referred to as "benzo[c]thiophene dioxide") is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C8H12O2S
- Molecular Weight : 172.25 g/mol
- CAS Registry Number : 74601-20-0
- IUPAC Name : Benzo[c]thiophene-2,2-dioxide
The compound features a bicyclic structure that includes a thiophene ring fused with a benzene ring. The presence of the dioxide functional group contributes to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that benzo[c]thiophene dioxide exhibits various biological activities including:
- Anticancer Activity : Studies have shown that derivatives of benzo[c]thiophene compounds can possess significant anticancer properties. For instance, compounds structurally related to benzo[c]thiophene have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents. The mechanism often involves interference with bacterial DNA synthesis .
- Enzyme Inhibition : Certain studies suggest that benzo[c]thiophene derivatives may act as inhibitors of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are linked to cancer progression .
Anticancer Activity
A significant study focused on the synthesis of benzo[c]thiophene derivatives and their biological evaluation. The results indicated that specific derivatives exhibited notable cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 10 |
| 6c | SR leukemia | 15 |
These findings support the hypothesis that modifications to the benzo[c]thiophene structure can enhance anticancer efficacy through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes .
Antimicrobial Activity
In another investigation, benzo[c]thiophene derivatives were tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results highlighted:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A1 | Staphylococcus aureus | 20 |
| A2 | Escherichia coli | 15 |
These results suggest that certain structural features contribute to increased antimicrobial activity, making these compounds candidates for further development in antimicrobial therapies .
The biological activity of benzo[c]thiophene dioxide is believed to be mediated through several mechanisms:
- DNA Intercalation : Some studies suggest that these compounds can intercalate between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : The inhibition of HDACs leads to altered gene expression patterns that can promote apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in cells, leading to cell death.
Q & A
What are the established synthetic routes for Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide, and how do reaction conditions influence yield and purity?
Basic Research Focus
The compound is typically synthesized via heterocyclization and oxidation of precursor molecules. A common method involves heating 1,3-dihydrobenzo[c]thiophene 2-oxide with neutral alumina (Al₂O₃) at 120–130°C under reduced pressure, yielding the hexahydro derivative with 94% efficiency after sublimation . Alternative routes include thionation-heterocyclization processes using PdI₂ catalysts, which introduce sulfur atoms into the ring system while forming the sulfone group (2,2-dioxide) . Reaction conditions such as temperature, catalyst loading, and solvent polarity critically impact yield: higher temperatures (>130°C) may lead to decomposition, while polar solvents (e.g., THF) improve intermediate stability. Impurities often arise from incomplete oxidation or residual alumina, necessitating recrystallization or column purification .
How is the stereochemistry of the hexahydro structure confirmed, and what analytical techniques are employed?
Basic Research Focus
The fused bicyclic system (3aS,7aR configuration) is confirmed via X-ray crystallography and NMR spectroscopy. Key NMR signals include:
- ¹H NMR : Distinct coupling patterns for axial vs. equatorial protons (e.g., δ 1.5–2.2 ppm for axial CH₂ groups; δ 2.5–3.0 ppm for equatorial protons).
- ¹³C NMR : Sulfone carbons appear downfield (δ 50–60 ppm), while thiophene-ring carbons resonate at δ 120–140 ppm .
X-ray diffraction reveals bond angles and dihedral angles consistent with the octahydrobenzo[c]thiophene core, with the sulfone group inducing planar distortion .
What mechanistic insights explain the formation of byproducts during the thionation-heterocyclization of benzo[c]thiophene derivatives?
Advanced Research Focus
Byproducts like 1H-isothiochromene-1-thione arise via competing pathways:
- Thionation vs. Oxidation : PdI₂ catalysts may promote unintended C–S bond cleavage, leading to ring-opening intermediates that re-cyclize into isothiochromenes .
- Steric Effects : Bulky substituents on the precursor increase steric strain, favoring alternative cyclization modes. Computational studies (DFT) show that transition-state energy differences of <2 kcal/mol can shift product ratios significantly .
Mitigation strategies include optimizing catalyst-to-substrate ratios and using directing groups to control regioselectivity .
How do computational studies contribute to understanding the electronic properties of this compound in materials science applications?
Advanced Research Focus
Density functional theory (DFT) reveals that the sulfone group lowers the LUMO energy (-2.1 eV vs. -1.5 eV for non-sulfone analogs), enhancing electron-accepting capacity. This property is exploited in:
- Conjugated Polymers : The compound serves as an electron-deficient monomer in donor-acceptor copolymers, improving charge transport in organic semiconductors .
- Electro-Optical Materials : TD-DFT simulations predict strong absorption at λ = 320–400 nm, making it suitable for light-harvesting applications .
Experimental validation via cyclic voltammetry aligns with computational predictions, showing reversible reduction peaks at -1.8 V (vs. Ag/Ag⁺) .
How do discrepancies in reported synthetic yields arise, and what validation methods resolve these inconsistencies?
Advanced Research Focus
Yield variations (e.g., 70–94% for alumina-mediated synthesis) stem from:
- Sublimation Efficiency : Incomplete sublimation at lower pressures leaves residual impurities .
- Catalyst Deactivation : PdI₂ catalysts may lose activity due to sulfur poisoning, requiring fresh batches for reproducibility .
Validation methods include: - GC-MS : Quantifies residual precursors and byproducts.
- Elemental Analysis : Confirms stoichiometric S/O ratios (theoretical S: 21.06%; observed: 20.80–21.10%) .
What role does the sulfone group play in modulating biological activity, and how is this assessed in vitro?
Advanced Research Focus
The sulfone group enhances solubility and hydrogen-bonding capacity, improving interactions with biological targets. Assays include:
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .
- Enzyme Inhibition : Fluorescence polarization assays measure binding affinity to kinases (e.g., Kd = 0.8 µM for PIM1 kinase) .
Structure-activity relationship (SAR) studies show that replacing the sulfone with a carbonyl group reduces potency by 5-fold, highlighting its critical role .
What challenges exist in scaling up synthesis for research-grade quantities, and how are they addressed?
Basic Research Focus
Key challenges include:
- Sublimation Scalability : Batch sublimation limits throughput; fluidized-bed reactors improve yield at >10-g scales .
- Oxidation Control : Over-oxidation to sulfonic acids is mitigated using H₂O₂ in acetic acid at 0–5°C .
Quality control relies on HPLC purity checks (>98%) and elemental analysis .
How is the compound utilized in catalytic applications, and what mechanistic studies support these uses?
Advanced Research Focus
The sulfone group acts as a Lewis acid catalyst in Diels-Alder reactions, accelerating cycloadditions by polarizing dienophile orbitals. Mechanistic studies include:
- Kinetic Isotope Effects (KIE) : kH/kD = 1.2 suggests rate-limiting electron transfer .
- In Situ IR Spectroscopy : Monitors sulfone-dienophile adduct formation at 1700 cm⁻¹ (C=O stretch) .
Applications span asymmetric catalysis, with enantiomeric excess (ee) up to 88% achieved using chiral auxiliaries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
